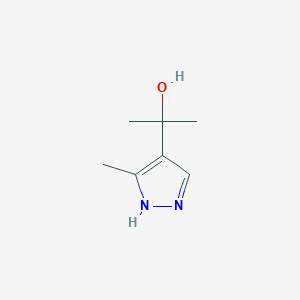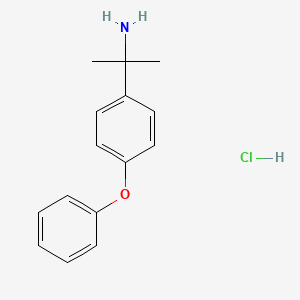
2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by a methyl group at the 5-position of the pyrazole ring and a propan-2-ol group at the 4-position. Pyrazoles and their derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. For instance, the reaction of acetylacetone with methylhydrazine under acidic conditions can yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to isolate the pure product .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxy-2-methylpropyl)pyrazole-4-boronic acid ester: Similar structure but contains a boronic acid ester group.
2-methyl-1-(1H-pyrazol-4-yl)propan-2-ol: Similar structure but lacks the methyl group at the 5-position.
Uniqueness
2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the propan-2-ol group at the 4-position provides distinct properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(5-methyl-1H-pyrazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C7H12N2O/c1-5-6(4-8-9-5)7(2,3)10/h4,10H,1-3H3,(H,8,9) |
InChI Key |
OURJCBUNUAWPLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride](/img/structure/B13641665.png)





![sodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-phosphonooxy-5-(phosphonooxymethyl)oxolan-2-yl]methanolate](/img/structure/B13641706.png)

![Sodium3-{[(tert-butoxy)carbonyl]amino}propane-1-sulfinate](/img/structure/B13641711.png)


